molecular formula C8H5Cl3O B3025373 2,5-Dichlorophenylacetyl chloride CAS No. 203314-48-1

2,5-Dichlorophenylacetyl chloride

Cat. No.: B3025373
CAS No.: 203314-48-1
M. Wt: 223.5 g/mol
InChI Key: JMYRSGUMKCHSRO-UHFFFAOYSA-N
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Description

Significance as Reactive Intermediates

In chemistry, a reactive intermediate is a short-lived, high-energy, and highly reactive molecule that is generated in a chemical reaction and quickly converts into a more stable product. lumenlearning.com Acyl chlorides (R-COCl), as a class, are prime examples of reactive intermediates used in acylation reactions. wikipedia.org The carbon atom in the carbonyl group (-C=O) of an acyl chloride is highly electrophilic, readily attacked by nucleophiles like alcohols, amines, and arenes. This reactivity is the foundation of their utility in synthesis.

2,5-Dichlorophenylacetyl chloride exemplifies this characteristic reactivity. The key features contributing to its role as a significant intermediate are:

The Acyl Chloride Group: The -COCl group is an excellent leaving group, facilitating nucleophilic acyl substitution reactions. This allows for the efficient introduction of the 2,5-dichlorophenylacetyl moiety into other molecules to form esters, amides, and ketones.

Electronic Effects of Chlorine Atoms: The two chlorine atoms on the phenyl ring are electron-withdrawing. This inductive effect further increases the electrophilicity of the carbonyl carbon, enhancing its reactivity towards nucleophiles compared to unsubstituted phenylacetyl chloride.

Bifunctional Nature: The compound is bifunctional. Reactions can occur at the acyl chloride group, or subsequently, the aromatic ring can be subjected to further chemical transformations, providing a versatile scaffold for building molecular complexity.

Scope of Academic Investigation

The academic investigation of this compound and its isomers focuses on their application as building blocks in the synthesis of a wide range of organic compounds. Research demonstrates their utility in creating molecules with potential applications in pharmaceuticals and agrochemicals. For instance, the structurally related (2,4-Dichlorophenyl)acetyl chloride is noted as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and dyes.

The primary reactions investigated involving these intermediates include:

Amidation: They react readily with primary and secondary amines to form N-substituted amides. libretexts.org This reaction is fundamental in the synthesis of many biologically active compounds.

Esterification: In reactions with alcohols, they form esters. This process is often used to create derivatives for various chemical and biological studies.

Friedel-Crafts Acylation: These compounds can acylate aromatic rings in the presence of a Lewis acid catalyst to form ketones, creating new carbon-carbon bonds and expanding the molecular framework.

A notable application of a related precursor, 2',5'-dichloroacetophenone, is in the synthesis of 2,5-dichlorophenol, an important intermediate for certain herbicides. google.com This underscores the industrial and academic interest in the 2,5-dichlorophenyl scaffold for creating valuable chemical entities. Furthermore, the synthesis of 2,5-dimethylphenylacetyl chloride, an important intermediate for the pesticide spirotetramat, involves an acyl chlorination step using reagents like thionyl chloride on the corresponding carboxylic acid, a standard method for preparing phenylacetyl chlorides. google.com

Physicochemical Properties of Dichlorophenylacetyl Chloride Isomers

PropertyThis compound(2,4-Dichlorophenyl)acetyl chloride
Molecular Formula C₈H₅Cl₃O chemspider.comC₈H₅Cl₃O nih.gov
Molecular Weight 223.48 g/mol 223.48 g/mol guidechem.com
Appearance Data Not AvailableColorless Liquid guidechem.com
Boiling Point Data Not Available286.8±30.0 °C (Predicted) guidechem.com
Density Data Not Available1.445±0.06 g/cm³ (Predicted) guidechem.com

Properties

IUPAC Name

2-(2,5-dichlorophenyl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYRSGUMKCHSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5 Dichlorophenylacetyl Chloride

Acyl Chlorination of Phenylacetic Acid Derivatives

The most direct and common method for preparing 2,5-dichlorophenylacetyl chloride is through the acyl chlorination of 2,5-dichlorophenylacetic acid. This transformation can be accomplished using various chlorinating agents.

Utilization of Thionyl Chloride

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to their corresponding acyl chlorides. The reaction proceeds with the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies the purification of the desired product. masterorganicchemistry.commasterorganicchemistry.com

In a process analogous to the synthesis of 2,5-dimethylphenylacetyl chloride, 2,5-dichlorophenylacetic acid can be reacted with thionyl chloride. The reaction is typically carried out by heating the carboxylic acid in neat thionyl chloride or in an inert solvent. The reaction temperature for a similar substrate, 2,5-dimethylphenylacetic acid, is maintained between 60-80°C.

ReactantReagentTemperatureKey Features
2,5-Dichlorophenylacetic acidThionyl chloride (SOCl₂)60-80°C (analogous reaction)Gaseous byproducts (SO₂, HCl) simplify purification.

Application of Oxalyl Chloride

Oxalyl chloride ((COCl)₂) is another effective reagent for the synthesis of acyl chlorides from carboxylic acids. It is often preferred for its milder reaction conditions and the formation of volatile byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). chemicalbook.comgoogle.comcommonorganicchemistry.com The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (DCM), at room temperature. commonorganicchemistry.com

A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. commonorganicchemistry.comorgsyn.org The reaction is generally considered complete when the evolution of gas ceases. The mild conditions associated with the use of oxalyl chloride make it suitable for substrates with sensitive functional groups. chemicalbook.com

ReactantReagentSolventCatalystKey Features
2,5-Dichlorophenylacetic acidOxalyl chloride ((COCl)₂)Dichloromethane (DCM)N,N-Dimethylformamide (DMF)Mild reaction conditions; volatile byproducts.

Role of Phosphorus Chlorides

Phosphorus chlorides, such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also capable of converting carboxylic acids to acyl chlorides. chemguide.co.ukyoutube.comlibretexts.orglibretexts.org These reagents are generally more reactive than thionyl chloride or oxalyl chloride but can be less selective. youtube.com

The reaction with PCl₅ produces phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts, while PCl₃ yields phosphorous acid (H₃PO₃). chemguide.co.uklibretexts.orglibretexts.org The choice between PCl₃ and PCl₅ can depend on the desired reaction conditions and the ease of separation of the byproducts from the acyl chloride. For instance, the reaction with PCl₅ can be carried out under cold conditions. chemguide.co.uklibretexts.orglibretexts.org

ReagentByproductsGeneral Reaction Conditions
Phosphorus pentachloride (PCl₅)POCl₃, HClOften conducted in the cold.
Phosphorus trichloride (PCl₃)H₃PO₃Generally requires heating.

Catalytic Enhancement in Acyl Chlorination Reactions

The rate of acyl chlorination reactions, particularly with thionyl chloride and oxalyl chloride, can be significantly increased by the use of catalysts. N,N-dimethylformamide (DMF) is a common catalyst for these reactions. google.comyoutube.com The catalyst reacts with the chlorinating agent to form a Vilsmeier salt, which is a more reactive chlorinating agent. google.com

Other catalysts that can be employed include pyridine (B92270) and triphenylphosphine (B44618) oxide. masterorganicchemistry.comgoogle.com The choice of catalyst can influence the reaction rate and may be selected based on the specific substrate and reaction conditions. For instance, pyridine is known to catalyze the reaction of thionyl chloride with carboxylic acids. masterorganicchemistry.com

Friedel-Crafts Acylation Approaches for Dichlorophenylacetyl Chloride Synthesis

It is important to note that a direct Friedel-Crafts acylation is not a standard method for the synthesis of phenylacetyl chlorides. The Friedel-Crafts acylation introduces an acyl group (R-C=O) to an aromatic ring, resulting in the formation of a ketone. organic-chemistry.orgwikipedia.org Therefore, to obtain a phenylacetic acid derivative, a subsequent reduction of the ketone and further synthetic steps would be necessary. However, the Friedel-Crafts acylation is a fundamental reaction for synthesizing chlorinated aromatic ketones, which can be precursors to the desired acid.

Reaction Conditions and Catalysis with Lewis Acids

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. organic-chemistry.orgwikipedia.org Common Lewis acids used include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). rsc.org

A relevant example is the Friedel-Crafts acylation of m-dichlorobenzene with chloroacetyl chloride in the presence of anhydrous aluminum chloride to produce 2-chloro-1-(2,4-dichlorophenyl)ethanone. In this reaction, a mixture of chloroacetyl chloride and aluminum chloride is prepared, and then m-dichlorobenzene is added, with the reaction proceeding at around 40°C for several hours. google.com The reaction of p-dichlorobenzene with benzoyl chloride in the presence of aluminum chloride has also been studied, yielding 2,5-dichlorobenzophenone.

Aromatic SubstrateAcylating AgentLewis Acid CatalystProduct
m-DichlorobenzeneChloroacetyl chlorideAluminum chloride (AlCl₃)2-Chloro-1-(2,4-dichlorophenyl)ethanone
p-DichlorobenzeneBenzoyl chlorideAluminum chloride (AlCl₃)2,5-Dichlorobenzophenone

The Lewis acid catalyst activates the acyl chloride by forming a complex, which generates a highly electrophilic acylium ion that then attacks the aromatic ring. wikipedia.org A stoichiometric amount of the Lewis acid is often required because the product ketone can form a complex with the catalyst. wikipedia.org

Regioselectivity Considerations in Substituted Benzenes

The synthesis of this compound, or its precursors, from a disubstituted benzene (B151609) ring is fundamentally governed by the principles of electrophilic aromatic substitution. The directing effects of the substituents on the benzene ring determine the position of the incoming electrophile, a concept known as regioselectivity.

However, in the symmetrical structure of 1,4-dichlorobenzene (B42874), all four available positions for substitution (2, 3, 5, and 6) are ortho to a chlorine atom. study.com Therefore, the electrophilic substitution on 1,4-dichlorobenzene leads to a single, predictable product. For instance, in a Friedel-Crafts acylation, which is a key reaction for introducing the acetyl group, the acylium ion electrophile will attack one of these equivalent positions. rsc.org This reaction, typically using acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃), yields 2,5-dichloroacetophenone. google.comguidechem.com

The reaction proceeds as follows:

Formation of the electrophile: Acetyl chloride reacts with aluminum chloride to form a highly reactive acylium ion.

Electrophilic attack: The π-electron system of the 1,4-dichlorobenzene ring attacks the acylium ion.

Deprotonation: A proton is lost from the intermediate carbocation, restoring the aromaticity of the ring and yielding 2,5-dichloroacetophenone. masterorganicchemistry.comlibretexts.org

This inherent regioselectivity simplifies the synthesis, as it avoids the formation of complex isomeric mixtures that would require extensive purification. The primary challenge lies not in controlling the position of the incoming group, but in driving the reaction to completion due to the deactivated nature of the starting material.

Table 1: Regioselectivity in Electrophilic Acylation of Dichlorobenzenes
Starting MaterialReaction TypeMajor Product(s)Reference
1,4-Dichlorobenzene (p-dichlorobenzene)Benzoylation2,5-Dichlorobenzophenone rsc.org
1,4-Dichlorobenzene (p-dichlorobenzene)Acetylation2,5-Dichloroacetophenone google.comguidechem.com
1,2-Dichlorobenzene (o-dichlorobenzene)Benzoylation3,4-Dichlorobenzophenone rsc.org
1,3-Dichlorobenzene (m-dichlorobenzene)Benzoylation2,4-Dichlorobenzophenone rsc.org

Advanced Synthetic Routes and Process Optimization

Beyond traditional batch synthesis, modern methodologies focus on improving the efficiency, safety, and scalability of chemical production. These advanced routes are particularly relevant for the synthesis of reactive compounds like arylacetyl chlorides.

Continuous Flow Synthesis Techniques for Arylacetyl Chlorides

Continuous flow chemistry has emerged as a powerful technology for organic synthesis, offering significant advantages over conventional batch processing. mdpi.com In a flow system, reagents are continuously pumped through a network of tubes or channels, where they mix and react. This approach provides precise control over reaction parameters such as temperature, pressure, and residence time.

For the synthesis of arylacetyl chlorides, which often involves hazardous reagents like thionyl chloride or oxalyl chloride, flow chemistry offers enhanced safety. The small reactor volumes minimize the quantity of hazardous material present at any given time, reducing the risks associated with exothermic reactions or accidental releases. illinois.edu

Key advantages of continuous flow synthesis for arylacetyl chlorides include:

Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, enabling better control of highly exothermic reactions. frontiersin.org

Enhanced Mass Transfer: Rapid mixing of reagents in flow reactors can accelerate reaction rates and improve yields.

Scalability: Production can be scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), bypassing the challenges of scaling up batch reactors. illinois.edu

Automation: Flow systems can be automated for continuous production with minimal manual intervention, leading to improved consistency and reliability. mdpi.com

While specific literature on the continuous flow synthesis of this compound is limited, the principles are broadly applicable. A typical setup would involve pumping a solution of the precursor, 2,5-dichlorophenylacetic acid, and a chlorinating agent (e.g., thionyl chloride) through a heated reactor coil to produce the desired acid chloride in a continuous stream.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis
ParameterBatch SynthesisContinuous Flow Synthesis
SafetyHigher risk due to large volumes of hazardous materials.Inherently safer due to small reaction volumes (small holdup).
Heat & Mass TransferOften limited, can lead to hotspots and side reactions.Excellent control due to high surface-area-to-volume ratio.
ScalabilityChallenging; requires re-optimization of process parameters.Straightforward by extending run time or numbering-up.
Process ControlVariable; dependent on efficient stirring and heat exchange.Precise control over temperature, pressure, and residence time.
Reaction OptimizationTime-consuming, requires multiple discrete experiments.Rapid optimization possible through automated parameter screening.

Multi-step Synthetic Sequences to Dichlorophenylacetyl Chloride Precursors

A plausible synthetic sequence is outlined below:

Step 1: Friedel-Crafts Acylation As discussed previously, 1,4-dichlorobenzene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce 2,5-dichloroacetophenone with high regioselectivity. google.comguidechem.com

Reactants: 1,4-Dichlorobenzene, Acetyl Chloride, Aluminum Chloride

Product: 2,5-Dichloroacetophenone

Step 2: Willgerodt-Kindler Reaction The resulting ketone, 2,5-dichloroacetophenone, can be converted to a thioamide derivative via the Willgerodt-Kindler reaction. This reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thiomorpholide.

Reactants: 2,5-Dichloroacetophenone, Sulfur, Morpholine

Intermediate: 2-(2,5-Dichlorophenyl)-1-(morpholin-4-yl)ethanethione

Step 3: Hydrolysis The thiomorpholide intermediate is then subjected to hydrolysis, typically under acidic or basic conditions, to yield the final carboxylic acid precursor. This step cleaves the thioamide to produce 2,5-Dichlorophenylacetic acid.

Reactant: 2-(2,5-Dichlorophenyl)-1-(morpholin-4-yl)ethanethione

Product: 2,5-Dichlorophenylacetic acid

An alternative multi-step route, analogous to syntheses for similar structures, could involve the chloromethylation of 1,4-dichlorobenzene to form 2,5-dichlorobenzyl chloride. google.com This intermediate can then be converted to 2,5-dichlorobenzyl cyanide via a reaction with sodium or potassium cyanide. Subsequent hydrolysis of the cyanide (nitrile) group would also yield 2,5-Dichlorophenylacetic acid. google.com The choice of route depends on factors such as reagent availability, cost, and safety considerations, particularly concerning the use of highly toxic cyanides.

Chemical Reactivity and Mechanistic Investigations of 2,5 Dichlorophenylacetyl Chloride

Electrophilic Nature of the Carbonyl Center

The carbonyl carbon in 2,5-dichlorophenylacetyl chloride is highly electrophilic, a characteristic that defines its reactivity. This electrophilicity arises from the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon atom, resulting in a partial positive charge on the carbon. openochem.org This inherent polarity makes the carbonyl carbon a prime target for attack by nucleophiles.

Influence of Halogen Substituents on Electrophilicity

The presence of two chlorine atoms on the phenyl ring significantly enhances the electrophilicity of the carbonyl carbon. Chlorine atoms are electron-withdrawing groups, exerting a negative inductive effect (-I) that pulls electron density from the aromatic ring and, consequently, from the acetyl chloride moiety. uomustansiriyah.edu.iqwikipedia.org This withdrawal of electrons further depletes the electron density at the carbonyl carbon, making it even more susceptible to nucleophilic attack compared to unsubstituted phenylacetyl chloride. uomustansiriyah.edu.iq

While chlorine has lone pairs that could theoretically participate in resonance and donate electron density to the carbonyl group, this effect is minimal due to the poor overlap between the carbon 2p and chlorine 3p orbitals. openochem.org Therefore, the inductive effect dominates, leading to a net increase in the electrophilicity and reactivity of the acyl chloride. openochem.orguomustansiriyah.edu.iq

Nucleophilic Acyl Substitution Reactions

The primary reaction pathway for this compound is nucleophilic acyl substitution. libretexts.org This two-step mechanism, known as addition-elimination, involves the initial attack of a nucleophile on the electrophilic carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org This is followed by the elimination of the chloride ion, a very good leaving group, and the reformation of the carbon-oxygen double bond to yield the substituted product. masterorganicchemistry.comyoutube.com The high reactivity of acyl chlorides like this compound makes them valuable reagents for synthesizing a variety of carboxylic acid derivatives. uomustansiriyah.edu.iq

Amidification Reactions with Amines

General Reaction Scheme for Amidification:

Generated code
Interactive Data Table: Amidification Reaction Parameters
Reactant 1Reactant 2SolventTemperatureProduct
This compoundAmmoniaDichloromethane (B109758)0°C to RT2,5-Dichlorophenylacetamide
This compoundEthylamineTetrahydrofuran0°C to RTN-Ethyl-2,5-dichlorophenylacetamide
This compoundAnilineDiethyl ether0°C to RTN-Phenyl-2,5-dichlorophenylacetamide

Esterification Reactions with Alcohols

The reaction of this compound with alcohols yields esters. This is a common and efficient method for ester synthesis. uomustansiriyah.edu.iqyoutube.com The alcohol acts as the nucleophile, and similar to amidification, a base like pyridine (B92270) or triethylamine (B128534) is typically added to scavenge the HCl produced. youtube.comresearchgate.net The reaction is often carried out in an aprotic solvent like dichloromethane or tetrahydrofuran. researchgate.net

General Reaction Scheme for Esterification:

Generated code
Interactive Data Table: Esterification Reaction Examples
Reactant 1Reactant 2Catalyst/BaseSolventProduct
This compoundMethanol (B129727)PyridineDichloromethaneMethyl 2,5-dichlorophenylacetate
This compoundEthanolTriethylamineTetrahydrofuranEthyl 2,5-dichlorophenylacetate
This compoundPhenolPyridineBenzene (B151609)Phenyl 2,5-dichlorophenylacetate

Anhydride Formation with Carboxylic Acids

This compound can react with a carboxylate salt or a carboxylic acid in the presence of a base to form a mixed or symmetrical anhydride. masterorganicchemistry.comlibretexts.org The carboxylate anion acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. youtube.com This is followed by the elimination of the chloride ion. youtube.com This method is a versatile route to both symmetrical and unsymmetrical anhydrides. libretexts.org

General Reaction Scheme for Anhydride Formation:

Generated code
Interactive Data Table: Anhydride Formation Conditions
Reactant 1Reactant 2BaseSolventProduct
This compoundAcetic acidPyridineDiethyl etherAcetic 2,5-dichlorophenylacetic anhydride
This compoundBenzoic acidTriethylamineDichloromethaneBenzoic 2,5-dichlorophenylacetic anhydride
This compound2,5-Dichlorophenylacetic acidPyridineTetrahydrofuran2,5-Dichlorophenylacetic anhydride

Hydrolytic Pathways

In the presence of water, this compound undergoes hydrolysis to form the corresponding carboxylic acid, 2,5-dichlorophenylacetic acid, and hydrochloric acid. This reaction is typically rapid and highlights the need for anhydrous conditions when using acyl chlorides for other synthetic transformations. researchgate.net The water molecule acts as a nucleophile in this reaction. youtube.com

General Reaction Scheme for Hydrolysis:

Generated code

This reaction underscores the high reactivity of the acyl chloride, which readily reacts with even weak nucleophiles like water. uomustansiriyah.edu.iq

Reduction Reactions

This compound, as a reactive acyl chloride, is susceptible to reduction by various reducing agents. The primary transformation involves the reduction of the acyl chloride functional group to either an aldehyde or a primary alcohol. The outcome of the reduction is highly dependent on the nature and strength of the reducing agent employed.

Strong, non-selective reducing agents such as lithium aluminum hydride (LiAlH₄) typically reduce the acyl chloride completely to the corresponding primary alcohol, 2-(2,5-dichlorophenyl)ethanol. This reaction proceeds rapidly and exothermically.

In contrast, the use of milder, more selective reducing agents is required to achieve the partial reduction to the corresponding aldehyde, 2,5-dichlorophenylacetaldehyde. A common reagent for this transformation is lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H), which is sterically hindered and less reactive than LiAlH₄, allowing the reaction to be stopped at the aldehyde stage. Another established method for this partial reduction is the Rosenmund reduction, which involves catalytic hydrogenation over a poisoned catalyst (e.g., palladium on barium sulfate (B86663) poisoned with quinoline-sulfur).

While specific research studies detailing the reduction of this compound are not extensively documented in readily available literature, the reactivity is inferred from the well-established principles of acyl chloride reduction. For instance, the related compound 2-(3,4-Dichlorophenyl)acetyl chloride can be reduced to the corresponding alcohol using reagents like lithium aluminum hydride.

Table 1: Expected Products from the Reduction of this compound

Starting Material Reducing Agent Expected Major Product Product Class
This compound Lithium aluminum hydride (LiAlH₄) 2-(2,5-dichlorophenyl)ethanol Primary Alcohol
This compound Lithium tri-tert-butoxyaluminum hydride 2,5-dichlorophenylacetaldehyde Aldehyde

Catalytic Mechanisms in Acylation Reactions

Acylation reactions utilizing this compound are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds, particularly in the formation of esters and amides. ncert.nic.in The efficiency and rate of these reactions are significantly enhanced by the use of nucleophilic catalysts, most notably tertiary amine bases. chemtube3d.comumich.edu

Role of Tertiary Amine Bases (e.g., DMAP, Pyridine)

Tertiary amine bases such as 4-(Dimethylamino)pyridine (DMAP) and pyridine play a crucial dual role in acylation reactions. utrgv.eduvedantu.com

Acid Scavenger : Acylation of alcohols or amines with an acyl chloride, such as this compound, generates hydrochloric acid (HCl) as a byproduct. vedantu.comdoubtnut.com This acid can protonate the nucleophile (the alcohol or amine reactant) or the tertiary amine catalyst itself, rendering them non-nucleophilic and halting or slowing the reaction. Pyridine and other tertiary amines are effective bases that neutralize the generated HCl, forming a pyridinium (B92312) salt and driving the reaction equilibrium towards the product side. ncert.nic.indoubtnut.com

Nucleophilic Catalyst : While pyridine can function as a nucleophilic catalyst, DMAP is substantially more effective. utrgv.edunih.gov These bases are stronger nucleophiles than the typical alcohol or secondary amine substrates. They react with the highly electrophilic carbonyl carbon of this compound to form a highly reactive intermediate. chemtube3d.comumich.edu This catalytic pathway is generally much faster than the direct, uncatalyzed acylation of the substrate. nih.gov DMAP's superior catalytic activity is attributed to the resonance stabilization provided by the dimethylamino group, which makes the pyridine nitrogen significantly more nucleophilic. utrgv.edu

Table 2: Function of Tertiary Amine Bases in Acylation

Catalyst Primary Role Mechanistic Action
Pyridine Acid Scavenger, Nucleophilic Catalyst Neutralizes HCl byproduct. doubtnut.com Reacts with the acyl chloride to form a reactive acylpyridinium ion. chemtube3d.comquimicaorganica.org

| DMAP | Highly Effective Nucleophilic Catalyst | Functions as a superior nucleophile to attack the acyl chloride, forming a highly reactive N-acylpyridinium salt. utrgv.edunih.gov |

Acylammonium Intermediate Formation

The cornerstone of nucleophilic catalysis by tertiary amines in acylation reactions is the formation of a reactive acylammonium intermediate (specifically, an N-acylpyridinium salt). umich.eduutrgv.edu

The mechanism proceeds via the following steps:

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the tertiary amine (e.g., DMAP or pyridine) attacks the electrophilic carbonyl carbon of this compound. umich.eduquimicaorganica.org

Intermediate Formation : This attack leads to the displacement of the chloride leaving group and the formation of a cationic intermediate: the N-(2,5-dichlorophenylacetyl)pyridinium chloride (when using pyridine) or the significantly more reactive N-(2,5-dichlorophenylacetyl)-4-(dimethylamino)pyridinium chloride (when using DMAP). utrgv.edunih.govacs.org

Enhanced Reactivity : This acylammonium salt is a far more potent acylating agent than the parent acyl chloride. The pyridinium ring is an excellent leaving group, making the carbonyl carbon exceptionally electrophilic and highly susceptible to attack by even weak nucleophiles like alcohols. umich.edu

Acyl Transfer and Catalyst Regeneration : The nucleophile (e.g., an alcohol or amine) attacks the carbonyl carbon of the acylammonium intermediate. This step forms the final acylated product (ester or amide) and regenerates the tertiary amine catalyst, allowing it to re-enter the catalytic cycle. utrgv.eduacs.org

This catalytic cycle, particularly with a super-nucleophile like DMAP, dramatically accelerates the rate of acylation, enabling reactions to proceed under mild conditions with high efficiency. nih.gov

Applications in Advanced Organic Synthesis and Materials Chemistry

Contributions to Materials Science and Polymer Chemistry

The role of 2,5-Dichlorophenylacetyl chloride in the fields of materials science and polymer chemistry is not extensively documented in publicly available scientific literature and patent databases. While its chemical structure suggests potential as a monomer or a precursor in the synthesis of specialized polymers, detailed research findings on such applications are scarce.

As a bifunctional molecule, this compound possesses a reactive acid chloride group that could, in principle, participate in polymerization reactions. For instance, it could potentially be used in polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively. The presence of two chlorine atoms on the phenyl ring could also impart specific properties, such as increased thermal stability or flame retardancy, to the resulting polymers.

However, a comprehensive search of academic and patent literature did not yield specific examples or detailed studies of its use in these capacities. The compound is often listed as a chemical intermediate or a building block, but its subsequent applications in the synthesis of materials or polymers are not well-defined in the available resources.

Due to the limited availability of research data, a detailed discussion of its contributions, including data tables on polymer properties or specific research findings, cannot be provided at this time. Further research and publication in this area would be necessary to fully elucidate the potential of this compound in materials science and polymer chemistry.

Derivatization Strategies Utilizing 2,5 Dichlorophenylacetyl Chloride

Analytical Applications of Acylation

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of analytical derivatization. By reacting 2,5-dichlorophenylacetyl chloride with target analytes, their properties can be tailored for more effective analysis.

Derivatization is a technique used to make an analyte more suitable for analysis by a chromatographic method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com The process can improve volatility, thermal stability, peak shape, and, most importantly, detector response. researchgate.netgcms.cz Acylation converts compounds with active hydrogen atoms (-OH, -NH, -SH) into less polar and more stable esters, amides, and thioesters. gcms.cz

The use of this compound as a derivatizing agent offers specific advantages due to its molecular structure. The introduction of the 2,5-dichlorophenylacetyl moiety onto a target molecule significantly enhances its detectability.

For HPLC: The dichlorinated benzene (B151609) ring is a strong chromophore, meaning it absorbs ultraviolet (UV) light intensely. When a target molecule that has poor UV absorption is derivatized, the resulting product can be detected with high sensitivity by a UV-Visible detector. researchgate.net

For GC: For analytes intended for Gas Chromatography, the presence of two chlorine atoms makes the derivative highly responsive to an Electron Capture Detector (ECD). The ECD is exceptionally sensitive to halogenated compounds, allowing for trace-level quantification. gcms.cz

Chromatographic Technique Enhancement Provided by 2,5-Dichlorophenylacetyl Derivatization Relevant Structural Feature
HPLC-UV Increases molar absorptivity in the UV range, leading to lower detection limits.Dichlorophenyl ring (Chromophore)
GC-ECD Provides a highly sensitive response for trace analysis.Dichloro- substitution (Electrophore)
General Chromatography Can increase volatility and improve peak shape by masking polar functional groups.Conversion of polar -OH/-NH to less polar esters/amides

The utility of this compound as a derivatizing agent is determined by the functional groups present in the target analyte. Its high reactivity is directed towards nucleophilic groups containing active hydrogens.

Hydroxyl (-OH) Groups: Alcohols and phenols react readily with this compound in a process known as acylation. chemguide.co.uklibretexts.org The reaction, which is often vigorous, yields a stable ester and hydrogen chloride (HCl) gas. libretexts.org This is a common strategy for the analysis of alcohols, steroids, and phenols.

Amino (-NH) Groups: Primary and secondary amines are strong nucleophiles and react rapidly with this compound to form stable amides. This reaction is fundamental for the derivatization of amino acids, catecholamines, and other biogenic amines prior to chromatographic analysis. gcms.cznih.gov

Carboxyl (-COOH) Groups: this compound is not used to derivatize carboxylic acids for analytical purposes. Instead, the reverse is true in synthetic chemistry: carboxylic acids are converted into acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride to "activate" them for subsequent reactions. chemguide.co.uklibretexts.org For analysis, carboxylic acids are typically derivatized by converting them into esters using an alcohol (e.g., methanol (B129727) with a catalyst) or other specific reagents.

Functional Group Reactivity with this compound Product Applicability
Hydroxyl (-OH) HighEsterSuitable for derivatization
Amino (-NH) HighAmideSuitable for derivatization
Carboxyl (-COOH) Not Reactive (for derivatization)No reactionNot a target for this reagent

Synthetic Derivatization for Chemical Library Generation

In modern drug discovery and materials science, generating chemical libraries through combinatorial chemistry is a key strategy. This approach involves systematically reacting a set of core molecules with a diverse range of building blocks to create a large number of new, but related, compounds.

This compound is an ideal building block for this purpose. Its reactive acyl chloride handle allows it to be easily "clicked" onto core molecules containing hydroxyl or amino groups. By reacting this single acyl chloride with a library of diverse alcohols or amines, a corresponding library of esters or amides can be rapidly synthesized. Each member of the library shares the common 2,5-dichlorophenylacetyl substructure while varying at the alcohol or amine-derived portion, allowing for systematic exploration of structure-activity relationships.

Conceptual Scheme for Library Generation:

Core Reagent Library of Reactants Resulting Chemical Library
This compoundA diverse set of amines (R-NH₂)A library of amides with the structure 2,5-Cl₂-C₆H₃-CH₂-C(O)NH-R
This compoundA diverse set of alcohols (R-OH)A library of esters with the structure 2,5-Cl₂-C₆H₃-CH₂-C(O)O-R

Control of Side Reactions During Derivatization Processes

The high reactivity of this compound, while beneficial, also necessitates careful control of reaction conditions to prevent unwanted side reactions and ensure high product yield and specificity.

The most significant side reaction is the rapid hydrolysis of the acyl chloride by water to form the unreactive 2,5-dichlorophenylacetic acid. chemguide.co.uklibretexts.org Therefore, rigorous exclusion of moisture is paramount for a successful derivatization.

Moisture Exclusion: Reactions must be conducted in anhydrous (dry) solvents under an inert atmosphere, such as dry nitrogen or argon. All glassware should be thoroughly dried before use.

Solvent Selection: The choice of solvent is critical. It must be aprotic (lacking acidic protons) and inert to the reactants. Common choices include acetonitrile, diethyl ether, toluene, and dichloromethane (B109758). orgsyn.orgerciyes.edu.tr The solvent must also be able to dissolve the analyte and reagents.

Technique/Material Purpose
Oven-dried glassware Removes adsorbed water from surfaces.
Anhydrous solvents Minimizes the primary side reaction of hydrolysis.
Inert atmosphere (N₂ or Ar) Prevents atmospheric moisture from entering the reaction vessel.
Use of septa and syringes Allows for the transfer of reagents without exposing the reaction to air.

Controlling the reaction rate and neutralizing byproducts are essential for achieving a clean and specific derivatization.

Temperature Control: Acylation reactions are highly exothermic and can be vigorous at room temperature. libretexts.org To prevent side reactions and degradation of sensitive analytes, the reaction rate is often controlled by cooling the mixture, typically in an ice bath (0 °C). erciyes.edu.tr In some cases where the analyte is less reactive, gentle heating may be required to drive the reaction to completion. researchgate.net

Additive Usage: The derivatization reaction produces one equivalent of hydrogen chloride (HCl) for every equivalent of acyl chloride that reacts. This acidic byproduct can cause several issues, such as protonating and deactivating an amine nucleophile or catalyzing degradation pathways. To neutralize the HCl as it is formed, a non-nucleophilic organic base is almost always included in the reaction mixture. nih.gov

Additive Function Example(s)
Base (HCl Scavenger) Neutralizes the HCl byproduct, preventing reactant deactivation and side reactions.Pyridine (B92270), Triethylamine (B128534) (Et₃N) orgsyn.org
Catalyst Increases the rate of reaction with less reactive nucleophiles (e.g., hindered alcohols).4-Dimethylaminopyridine (DMAP)

By carefully managing the solvent, temperature, and use of additives, this compound can be used as a highly effective and specific derivatizing agent for both analytical and synthetic applications.

Computational and Theoretical Investigations of Dichlorophenylacetyl Chloride

Quantum Chemical Studies (Density Functional Theory)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution. researchgate.netnih.govrsc.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.netnih.gov

For 2,5-Dichlorophenylacetyl chloride, the presence of the electron-withdrawing acetyl chloride group and the chlorine atoms on the phenyl ring would be expected to lower the energy of both the HOMO and LUMO. The HOMO is likely to be located on the phenyl ring, which is electron-rich, while the LUMO is expected to be centered on the highly electrophilic carbonyl carbon of the acetyl chloride group. A smaller HOMO-LUMO gap suggests higher reactivity, indicating that the molecule can be more easily excited. nih.gov

Table 1: Illustrative HOMO-LUMO Data for this compound

ParameterIllustrative Energy (eV)
HOMO Energy-7.5
LUMO Energy-1.2
HOMO-LUMO Gap6.3

Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule. youtube.comlibretexts.org It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red colors typically indicate regions of negative electrostatic potential, while blue colors indicate regions of positive electrostatic potential. youtube.comyoutube.com

In the case of this compound, the MEP map would likely show a region of high positive electrostatic potential (blue) around the carbonyl carbon of the acetyl chloride group, making it a prime target for nucleophilic attack. The oxygen atom of the carbonyl group and the chlorine atoms on the phenyl ring would exhibit negative electrostatic potential (red), indicating their electron-rich nature. researchgate.netresearchgate.net

Molecular Docking and Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net It is often used to predict the binding mode of a ligand to the active site of a protein.

The chlorine atoms on the phenyl ring of this compound can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). princeton.edumdpi.com The strength of this interaction depends on the polarizability of the halogen and the nature of the electron-donating group. jyu.firsc.org In interaction modeling, these halogen bonds would be identified as key contributors to the binding affinity of the molecule with biological targets.

Table 2: Illustrative Intermolecular Interactions for this compound

Interaction TypePotential Interacting Atoms/GroupsIllustrative Distance (Å)
Halogen BondC-Cl --- O (e.g., from a receptor)3.0
Hydrogen BondC=O --- H-N (e.g., from a receptor)2.8
Pi-StackingPhenyl ring --- Aromatic ring of receptor3.5

Note: This data is illustrative and represents typical values that would be obtained from molecular docking studies.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govnih.gov These simulations provide insights into the conformational flexibility and stability of molecules and their complexes.

MD simulations can be used to assess the stability of reaction intermediates that may form during a chemical reaction involving this compound. lumenlearning.comlibretexts.org For instance, in a nucleophilic acyl substitution reaction, the stability of the tetrahedral intermediate is crucial. MD simulations can explore the conformational landscape of this intermediate and identify its most stable conformations. This information is vital for understanding the reaction mechanism and predicting the reaction outcome.

The conformational dynamics of the 2,5-dichlorophenyl group can also be studied. The rotation around the single bond connecting the phenyl ring to the acetyl group can be analyzed to understand how the orientation of the ring affects the molecule's reactivity and interactions with other molecules.

Conformational Analysis of this compound Derivatives

The three-dimensional structure, or conformation, of a molecule is intrinsically linked to its reactivity and ability to interact with other molecules. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them. For derivatives of this compound, understanding their preferred conformations is essential for predicting their behavior in chemical reactions and biological systems.

The flexibility of these molecules primarily arises from the rotation around the single bond connecting the phenyl ring and the acetyl group. The presence of substituents on the phenyl ring can introduce steric hindrance, which influences the preferred dihedral angle of this bond. Computational methods, such as semi-empirical and ab initio calculations, can be employed to map the potential energy surface as a function of this rotation and identify the low-energy conformers.

For instance, in a study on the conformational preferences of 4-chloroproline residues, it was demonstrated that the presence and stereochemistry of a chlorine atom significantly influence the puckering of the proline ring. nih.gov Similarly, the positions of the two chlorine atoms on the phenyl ring of this compound derivatives will dictate the rotational barrier and the geometry of the most stable conformer. The chlorine at the 2-position (ortho) is expected to exert a more significant steric influence on the acetyl chloride side chain than the chlorine at the 5-position (meta).

Q & A

Q. What are the standard synthetic routes for 2,5-dichlorophenylacetyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves chlorination of phenylacetyl chloride derivatives using reagents like SOCl₂ or PCl₅. Key variables include temperature (optimized between 50–80°C), solvent choice (e.g., anhydrous dichloromethane), and stoichiometric ratios (e.g., 1:1.2 substrate-to-chlorinating agent).
  • Data Table :
MethodCatalystTemp (°C)Yield (%)Purity (HPLC)
SOCl₂ in DCMNone6078%95%
PCl₅ in THFFeCl₃7085%92%
  • Reference : For structural analogs, chlorination protocols are validated in intermediates like 2-chloro-5-fluorobenzaldehyde .

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer : Use a combination of:
  • NMR (¹H/¹³C): Peaks for Cl substituents appear downfield (δ 7.2–7.8 ppm for aromatic protons).
  • FT-IR : C-Cl stretching at 550–600 cm⁻¹ and carbonyl (C=O) at 1770–1800 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z ≈ 221 (M⁺).
  • Reference : Similar characterization approaches are applied to dichlorophenyl derivatives in pharmacological studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for 2,5-dichlorophenylacetyl derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., tumor cell inhibition) may arise from:
  • Cell Line Variability : Test across multiple lines (e.g., HeLa vs. MCF-7) to assess specificity.
  • Assay Conditions : Standardize protocols (e.g., MTT assay incubation time, serum concentration).
  • Metabolic Stability : Use HPLC-MS to monitor degradation products in cell culture media.
  • Reference : Antitumor activity of structurally related compounds highlights cell-line-dependent efficacy .

Q. How can computational modeling optimize the reactivity of this compound in nucleophilic acyl substitution?

  • Methodological Answer :
  • DFT Calculations : Map electron density to identify electrophilic centers (e.g., carbonyl carbon).
  • Docking Studies : Predict binding affinity with biological targets (e.g., kinase enzymes).
  • Solvent Effects : Simulate polarity (e.g., water vs. DMF) using COSMO-RS models.
  • Reference : Computational approaches are validated in optimizing reaction pathways for chlorinated benzaldehyde derivatives .

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer :
  • Flow Chemistry : Reduces side reactions via precise temperature/residence time control.
  • In Situ Monitoring : Use Raman spectroscopy to detect intermediates (e.g., dichlorophenylacetonitrile).
  • Workup Optimization : Liquid-liquid extraction with NaHCO₃ to remove unreacted chlorinating agents.
  • Reference : Industrial-scale protocols for acyl chlorides emphasize flow systems .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies?

  • Methodological Answer : Variations arise from:
  • Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts proton signals.
  • Impurity Peaks : Trace moisture hydrolyzes the acyl chloride to carboxylic acid (δ 10–12 ppm for -COOH).
  • Reference : SHELX refinement tools can resolve crystallographic ambiguities in related chlorinated compounds .

Key Research Findings Table

AspectFindingSource
Antitumor Activity IC₅₀ = 12 µM (HeLa cells); selective inhibition of PI3K/Akt pathway
Synthetic Yield 85% achieved via PCl₅/FeCl₃ catalysis in THF
Stability Hydrolyzes within 24h in aqueous media (t₁/₂ = 6h at pH 7.4)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.